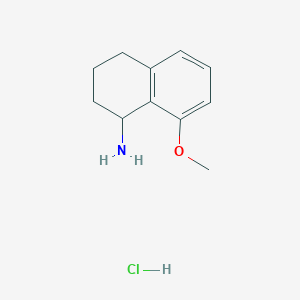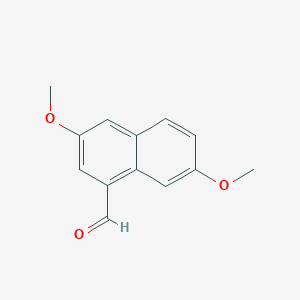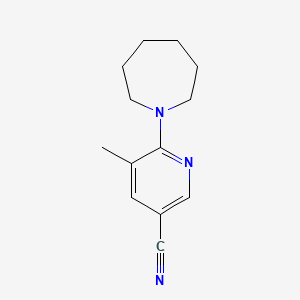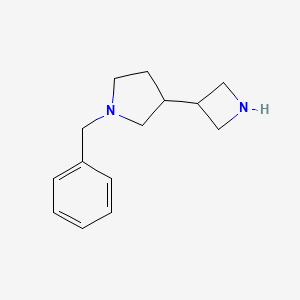
3-(Azetidin-3-yl)-1-benzylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Azetidin-3-yl)-1-benzylpyrrolidine is a heterocyclic compound that features both azetidine and pyrrolidine rings. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure makes it a valuable subject for research in synthetic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by aza-Michael addition with NH-heterocycles . The reaction conditions often involve the use of bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents such as methanol .
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. large-scale synthesis would likely involve similar steps as laboratory synthesis but optimized for yield and efficiency. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(Azetidin-3-yl)-1-benzylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the azetidine ring .
Aplicaciones Científicas De Investigación
3-(Azetidin-3-yl)-1-benzylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 3-(Azetidin-3-yl)-1-benzylpyrrolidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The exact pathways depend on the specific application and the biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Azetidine: A four-membered ring containing one nitrogen atom.
Pyrrolidine: A five-membered ring containing one nitrogen atom.
Piperidine: A six-membered ring containing one nitrogen atom.
Morpholine: A six-membered ring containing one nitrogen and one oxygen atom.
Uniqueness
3-(Azetidin-3-yl)-1-benzylpyrrolidine is unique due to its combination of azetidine and pyrrolidine rings, which confer specific chemical and biological properties. This dual-ring structure is less common and provides a distinct set of reactivity and potential biological activities compared to simpler heterocycles .
Propiedades
Fórmula molecular |
C14H20N2 |
|---|---|
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
3-(azetidin-3-yl)-1-benzylpyrrolidine |
InChI |
InChI=1S/C14H20N2/c1-2-4-12(5-3-1)10-16-7-6-13(11-16)14-8-15-9-14/h1-5,13-15H,6-11H2 |
Clave InChI |
WMBIHXDBQAGHSA-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1C2CNC2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


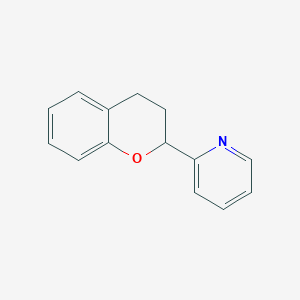
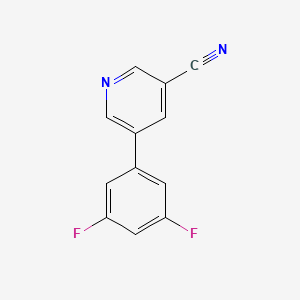
![4-Methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B11889926.png)




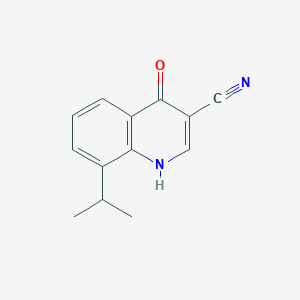

![N-(Benzo[d][1,3]dioxol-5-ylmethyl)ethanamine hydrochloride](/img/structure/B11889980.png)
